molecular formula C₉H₈D₈Br₂N₅O₄P B1146026 TH-302-d8 CAS No. 918632-75-4

TH-302-d8

Cat. No.: B1146026
CAS No.: 918632-75-4
M. Wt: 457.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TH-302-d8, also known as Evofosfamide, is a 2-nitroimidazole triggered hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . It is currently undergoing clinical evaluation . The purpose of this study is to characterize the antitumor activity of TH-302 and investigate its selective targeting of the hypoxic cells in human tumor xenograft models .

A particle size analyzer was used to measure the average size and zeta potential of TH-302 NPs .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-nitroimidazole moiety linked to bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent .


Chemical Reactions Analysis

This compound is a substrate for certain cellular reductases that generate a radical anion through 1-electron reduction .

Mechanism of Action

TH-302-d8 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, this compound is converted selectively to the drug’s active form, dibromo isophosphoramide mustard, a potent alkylator .

Safety and Hazards

TH-302-d8 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

TH-302-d8 has been extensively studied, and its mechanism of action, as well as its efficacy in preclinical and clinical studies, have been discussed with the aim of identifying future research directions . The hypoxia-activated prodrug TH-302 is currently in clinical trials for the treatment of cancer .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of TH-302-d8 involves the incorporation of eight deuterium atoms into the TH-302 molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "TH-302", "Deuterated reagents" ], "Reaction": [ "TH-302 is dissolved in a deuterated solvent", "Deuterated reagents are added to the solution", "The reaction mixture is heated and stirred for several hours", "The product is isolated and purified using standard techniques" ] }

CAS No.

918632-75-4

Molecular Formula

C₉H₈D₈Br₂N₅O₄P

Molecular Weight

457.09

Synonyms

N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.